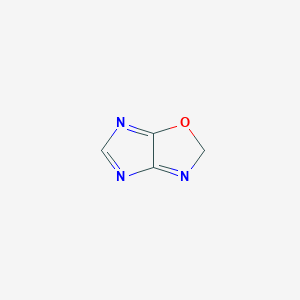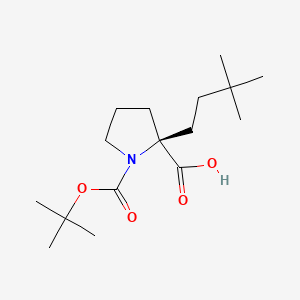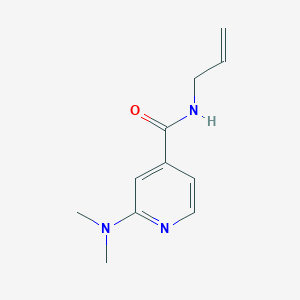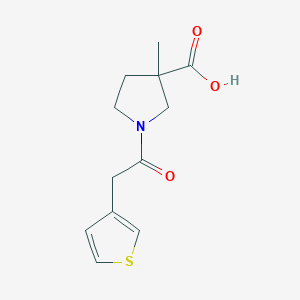
Imidazooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazooxazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazooxazole derivatives often involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the synthesis of nitro-dihydro-imidazooxazole derivatives involves the use of chiral epoxides as key intermediates, followed by sequential reactions such as allylation, selective N-arylation, and Mitsunobu etherification .
Industrial Production Methods: Industrial production of this compound derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like epoxidation, ring-opening, and coupling reactions, which are performed under controlled conditions to avoid the need for protection and deprotection steps .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazooxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific substituents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Imidazooxazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of imidazooxazole derivatives varies depending on their specific application. For example, nitro-dihydro-imidazooxazole derivatives inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis, which is essential for the bacterial cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacteria.
Comparaison Avec Des Composés Similaires
Imidazothiazole: Another heterocyclic compound with a similar fused ring system but containing a sulfur atom instead of an oxygen atom.
Imidazopyridine: Contains a pyridine ring fused to an imidazole ring.
Uniqueness: Imidazooxazole is unique due to its oxygen-containing oxazole ring, which imparts different chemical properties and biological activities compared to its sulfur-containing or nitrogen-containing counterparts .
Propriétés
Formule moléculaire |
C4H3N3O |
|---|---|
Poids moléculaire |
109.09 g/mol |
Nom IUPAC |
2H-imidazo[4,5-d][1,3]oxazole |
InChI |
InChI=1S/C4H3N3O/c1-5-3-4(6-1)8-2-7-3/h1H,2H2 |
Clé InChI |
NQFKGOQVVYYPJL-UHFFFAOYSA-N |
SMILES canonique |
C1N=C2C(=NC=N2)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)


![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)






